2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane
Description
2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane is an epoxide derivative characterized by a substituted oxirane ring. The molecule features a 2-methyl group and a [(4-chlorophenyl)thio]methyl substituent. The thioether linkage (S–CH₂) distinguishes it from oxygen-linked analogs, influencing its electronic and steric properties.
Properties
CAS No. |
256471-35-9 |
|---|---|
Molecular Formula |
C10H11ClOS |
Molecular Weight |
214.71 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-2-methyloxirane |
InChI |
InChI=1S/C10H11ClOS/c1-10(6-12-10)7-13-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
SSQCJMSDNHVQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(4-Chlorophenylthio)-2-butanone
The ketone precursor is synthesized through a nucleophilic substitution reaction between 4-chlorothiophenol and 3-chloro-2-butanone. The reaction proceeds in anhydrous tert-butanol under basic conditions (e.g., potassium carbonate) at 50–60°C for 12–24 hours.
Reaction Scheme:
Key parameters include a molar ratio of 1:1.2 (ketone to thiophenol) and rigorous exclusion of moisture to prevent hydrolysis. The crude product is purified via vacuum distillation, yielding 3-(4-chlorophenylthio)-2-butanone with >95% purity.
Epoxidation via Sulfonium Ylide Intermediate
Reaction Mechanism
The ketone undergoes epoxidation using dimethyl sulfide (DMS) and dimethyl sulfate (DMS) in tert-butanol. DMS reacts with DMS to form a sulfonium ion, which is deprotonated by a strong base (e.g., potassium tert-butoxide) to generate a sulfonium ylide. This ylide attacks the ketone’s carbonyl carbon, leading to epoxide ring closure.
Reaction Conditions:
-
Molar Ratios:
Component Moles (per mole ketone) Dimethyl sulfide 1.0–1.5 Dimethyl sulfate 1.0–1.5 Potassium tert-butoxide 1.0–2.0 -
Temperature: 10–50°C (exothermic reaction controlled via ice bath).
-
Solvent: tert-Butanol (150–200 mL per 0.5 moles ketone).
Work-up and Purification
Post-reaction, the mixture is treated with aqueous sodium hypochlorite (200 mL) to oxidize residual sulfides. The organic phase is extracted with toluene, washed to neutrality, and dried over anhydrous sodium sulfate. Vacuum distillation at 80–85°C (1–2 mmHg) yields 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane with a typical yield of 85–90%.
Example from Patent US4898954A:
-
Input: 0.5 moles ketone, 0.85 moles DMS, 0.75 moles DMS.
-
Output: 88.1% yield (113 g crude, 93% purity).
Alternative Pathways and Modifications
Oxidative Epoxidation of Allyl Sulfides
Epoxidation of 3-(4-chlorophenylthio)-2-methyl-1-propene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C achieves moderate yields (75–80%). However, this method requires stringent temperature control and generates acidic byproducts, complicating purification.
Industrial-Scale Considerations
Solvent Recovery
tert-Butanol is recycled via fractional distillation, reducing waste and production costs. Pilot-scale trials demonstrate a solvent recovery rate of >90%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
Epoxides undergo nucleophilic ring-opening under acidic or basic conditions. For this compound, steric and electronic effects from the 4-chlorophenylthio group and methyl substituent modulate reactivity.
Acid-Catalyzed Hydration
-
Mechanism : Protonation of the epoxide oxygen generates an oxonium ion, directing nucleophilic attack to the more substituted carbon due to carbocation stability.
-
Example: Acidic hydration of (R)-2-methyloxirane yields (S)-1,2-propanediol with stereochemical inversion at the chiral center .
-
Hypothesized Outcome : Hydration of 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane would produce a diol, with regioselectivity favoring attack at the more substituted carbon adjacent to the thioether group.
-
Base-Catalyzed Hydration
-
Mechanism : Hydroxide ion (OH⁻) attacks the less substituted carbon via an SN2 pathway, retaining stereochemistry at the chiral center .
-
Hypothesized Outcome : Base-catalyzed hydration would yield a diol with retention of configuration at the methyl-substituted carbon.
-
Thioether-Directed Reactivity
The (4-chlorophenyl)thio group may participate in or influence reactions through:
-
Coordination with Lewis Acids : Sulfur’s lone pairs could stabilize transition states in ring-opening reactions.
-
Oxidation : Thioethers are susceptible to oxidation (e.g., to sulfoxides or sulfones), which could alter epoxide reactivity.
Comparative Reaction Data
The table below extrapolates reaction outcomes from structurally related epoxides :
| Reaction Type | Conditions | Expected Product | Regioselectivity | Steric/Electronic Influence |
|---|---|---|---|---|
| Acid-Catalyzed Hydration | H⁺, H₂O | Vicinal diol (attack at more substituted C) | Carbocation stability | Thioether stabilizes transition state |
| Base-Catalyzed Hydration | OH⁻, H₂O | Vicinal diol (attack at less substituted C) | SN2 mechanism | Methyl group increases steric hindrance |
| Amine Nucleophilic Attack | RNH₂, H⁺ or base | β-Amino alcohol | Depends on acid/base conditions | Thioether may direct nucleophilic attack |
| Oxidation of Thioether | H₂O₂, CH₃COOH | Sulfoxide or sulfone derivative | N/A | Alters epoxide ring reactivity |
Stereochemical Considerations
-
(R)-Configuration : If the starting epoxide is enantiomerically pure (e.g., (R)-configuration), acid-catalyzed hydration would invert stereochemistry at the attacked carbon, while base-catalyzed hydration retains it .
-
Chiral Centers : The methyl and thioether substituents create two chiral centers, leading to potential diastereomer formation in ring-opening reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an intermediate in the synthesis of biologically active molecules. For instance, it can serve as a precursor for developing drugs targeting specific pathways in diseases such as cancer and metabolic disorders.
Case Study: Synthesis of Mitratapide
- Background : Mitratapide is an apoB secretion/MTP inhibitor used for lipid-lowering treatment.
- Process : 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane can be utilized in the synthesis of intermediates for this compound, showcasing its relevance in pharmaceutical applications .
Material Science
The compound's unique properties make it suitable for use in polymer chemistry. Its oxirane functionality allows it to participate in ring-opening polymerization, leading to the formation of novel polymeric materials with desirable mechanical and thermal properties.
Data Table: Polymerization Characteristics
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Agricultural Chemistry
Research indicates that derivatives of this compound may exhibit herbicidal or fungicidal properties, making it a candidate for developing new agrochemicals. Its thioether group is particularly important for enhancing biological activity against pests and pathogens.
Case Study: Herbicidal Activity
- Objective : Evaluate the efficacy of synthesized derivatives based on 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane against common agricultural weeds.
- Findings : Certain derivatives demonstrated significant growth inhibition of target weed species, suggesting potential use in crop protection strategies.
Mechanism of Action
The mechanism of action of Oxirane, 2-[[(4-chlorophenyl)thio]methyl]-2-methyl- involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituents | Key Functional Groups |
|---|---|---|
| 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane | 2-methyl, [(4-chlorophenyl)thio]methyl | Epoxide, thioether, chloroarene |
| 2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane | 2-(4-chlorophenethyl), 2-tert-butyl | Epoxide, chloroarene, branched alkyl |
| 2-(4-Methoxyphenyl)-3-methyloxirane | 4-methoxyphenyl, 3-methyl | Epoxide, methoxyarene |
| Oxirane, 2-((4-chlorophenyl)methyl)- | 2-(4-chlorobenzyl) | Epoxide, chloroarene |
| 2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane | [(2-methylphenyl)(phenyl)methoxy]methyl | Epoxide, aryl ether, branched aryl |
Electronic and Steric Effects
- Electron-donating groups (EDG): Methoxy substituents () destabilize the epoxide, increasing susceptibility to nucleophilic attack. The tert-butyl group () donates electrons via hyperconjugation, further modulating reactivity .
- Steric hindrance: Bulky groups like tert-butyl () or branched aryl ethers () impede nucleophilic access to the epoxide. The target compound’s thioether-linked substituent is less sterically demanding, favoring reactivity .
Physicochemical and Application Comparison
Research Findings and Implications
- Synthetic Utility: The target compound’s thioether group may facilitate unique reactivity in ring-opening reactions, such as nucleophilic substitutions or cross-coupling processes, compared to oxygen-linked analogs .
- Biological Activity: Chlorinated epoxides are often bioactive; the 4-chlorophenyl group could enhance binding to biological targets, while the thioether may improve membrane permeability .
- Stability: The electron-withdrawing chlorine and sulfur’s polarizability may confer greater thermal and oxidative stability compared to methoxy-substituted epoxides .
Biological Activity
The compound 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane is a member of the epoxide family, which has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane features a thioether and an epoxide functional group, which are critical for its reactivity and biological interactions. The presence of the 4-chlorophenyl group enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Intermediates Formation : The epoxide group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as proteins and nucleic acids, potentially disrupting normal cellular function.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs .
- Antimicrobial Activity : Epoxides are known for their antimicrobial properties. The compound may exhibit activity against bacteria and fungi by disrupting cell wall synthesis or function .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane possess significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting a potential application in treating infections .
Cytotoxicity
Research has demonstrated that certain epoxides exhibit cytotoxic effects on cancer cells. The mechanism often involves the induction of apoptosis through DNA damage or disruption of mitotic processes. For example, related compounds have been shown to activate caspases in cancer cell lines, leading to programmed cell death .
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of similar epoxide compounds on human cancer cell lines. Results indicated that these compounds could reduce cell viability significantly through apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer activity .
- Antimicrobial Efficacy : A comparative analysis of various thioether-containing compounds revealed that those with a chlorophenyl group exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane may also possess similar properties .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane and its structural analogs?
- Methodology : Utilize nucleophilic substitution reactions between 4-chlorothiophenol derivatives and epoxide precursors. For example, react 4-chlorophenylthiol with 2-methyl-2-(chloromethyl)oxirane under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity .
- Key Considerations : Monitor reaction kinetics to avoid epoxide ring-opening side reactions. Validate intermediates using TLC and mass spectrometry.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic peaks:
- Epoxide protons (δ 3.1–3.4 ppm, multiplet) and methyl groups (δ 1.3–1.5 ppm, singlet).
- Aromatic protons from the 4-chlorophenyl moiety (δ 7.2–7.5 ppm, doublets) .
- IR Spectroscopy : Confirm thioether (C-S stretch ~680 cm⁻¹) and epoxide (C-O-C asymmetric stretch ~1250 cm⁻¹) functional groups .
- HRMS : Validate molecular ion ([M+H]⁺) with exact mass matching C₁₀H₁₁ClOS.
Q. What are the common reactivity patterns of the epoxide and thioether moieties in this compound?
- Epoxide Reactivity : Susceptible to nucleophilic attack (e.g., by amines, alcohols) under acidic or basic conditions, forming diols or ethers. For example, ring-opening with water (H₂SO₄ catalysis) yields vicinal diol derivatives .
- Thioether Reactivity : Oxidizes to sulfoxide (using H₂O₂) or sulfone (using excess oxidant). Monitor oxidation states via ¹H NMR (upfield shifts for sulfoxide protons) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against targets like cyclooxygenase-2 (COX-2) or kinases. Validate with MD simulations (GROMACS) to assess binding stability .
- Data Interpretation : Compare docking scores (ΔG) with known inhibitors. Prioritize targets with scores < -8.0 kcal/mol for in vitro validation.
Q. What strategies resolve contradictions in reported antiproliferative activity data for thioether-containing epoxides?
- Approach :
- Dose-Response Analysis : Test the compound across a broad concentration range (0.1–100 µM) in multiple cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the 4-chlorophenyl ring to enhance bioactivity and reduce off-target effects .
Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?
- Methodology :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) to isolate enantiomers.
- In Vivo PK Studies : Administer enantiomers (5 mg/kg IV) to rodent models; measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated oxidation rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
